molecular formula C20H15F3N2O3 B2526794 N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 618416-38-9

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No.: B2526794
CAS No.: 618416-38-9
M. Wt: 388.346
InChI Key: HHIIUNXWDBZDRV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted at position 5 with a 3-(trifluoromethyl)phenyl group. The amide nitrogen is further functionalized with a 4-acetamidophenyl moiety.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c1-12(26)24-15-5-7-16(8-6-15)25-19(27)18-10-9-17(28-18)13-3-2-4-14(11-13)20(21,22)23/h2-11H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIUNXWDBZDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Acetamidophenyl Group: This step involves the coupling of the furan ring with an acetamidophenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure aligns with several analogs in the evidence, differing primarily in substituent patterns. Below is a comparative analysis of its structural and synthetic attributes:

Comparative Data Table

Compound Name (Source) Substituents (Furan Position 5) Amide Substituent Key Functional Groups Synthesis Yield Notable Activity
Target Compound 3-(Trifluoromethyl)phenyl 4-Acetamidophenyl -CF₃, -NHCOCH₃ Not reported Not reported
N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 3-(Trifluoromethyl)phenyl 4-Methoxy-3-(trifluoromethyl)phenyl -NO₂ (furan), -OCH₃, -CF₃ 67% Potent trypanocidal
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4) 2-Chlorophenyl 2-(4-Methoxyphenyl)ethyl -Cl, -OCH₃ Not reported Not reported
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-...carbamate (Example 4, ) Complex heterocyclic Ethyl-carbamate -CF₃, -Cl, imidazole Not reported Not reported

Substituent Effects on Pharmacokinetics and Activity

  • Trifluoromethyl (-CF₃): Present in both the target compound and 22o , this group improves metabolic stability and membrane permeability due to its strong electron-withdrawing nature.
  • Acetamido (-NHCOCH₃): Unique to the target compound, this group may enhance solubility and hydrogen bonding compared to methoxy (-OCH₃) or chloro (-Cl) substituents in analogs .
  • The 67% synthesis yield of 22o suggests moderate efficiency .
  • Chloro (-Cl) in 618402-89-4: Less electron-withdrawing than -CF₃, possibly reducing target affinity but improving synthetic accessibility .

Biological Activity

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a furan ring, an acetamidophenyl moiety, and a trifluoromethyl-substituted phenyl group. These structural components contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms, including:

  • Kinase Inhibition : Compounds in this class have shown to inhibit various kinases involved in cancer signaling pathways, which may be relevant for N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on different cancer cell lines, suggesting potential as an anticancer agent.

Efficacy Against Cancer Cell Lines

The biological activity of N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide has been assessed against various cancer cell lines. The following table summarizes IC50 values from relevant studies:

Cell LineIC50 (µM)Reference
NB4 (leukemia)0.94
HL60 (leukemia)1.62
MV4-11 (leukemia)1.90
K562 (leukemia)4.23
MCF7 (breast cancer)18.8
HCT116 (colon cancer)29.3

These results indicate that the compound exhibits significant potency against leukemia cell lines compared to solid tumors.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the acetamido and trifluoromethyl groups can dramatically influence the biological activity of the compound. For instance:

  • Acetamido Group : The presence of an acetamido group enhances solubility and may improve interactions with target proteins.
  • Trifluoromethyl Group : This substitution often increases lipophilicity and can enhance binding affinity to certain targets.

Case Studies

  • Leukemia Treatment : A study demonstrated that derivatives of N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide exhibited potent anti-leukemic activity, with specific emphasis on the compound's ability to induce apoptosis in leukemia cells through kinase inhibition pathways .
  • Breast Cancer Efficacy : In another investigation, the compound showed moderate efficacy against breast cancer cell lines (MCF7), indicating its potential as a multi-targeted anticancer agent .

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